molecular formula C8H7N3O2 B1384174 3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one CAS No. 503469-36-1

3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one

Cat. No.: B1384174
CAS No.: 503469-36-1
M. Wt: 177.16 g/mol
InChI Key: ULMIGPCOQATGHG-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)-1,2,4-oxadiazol-5(4H)-one (CAS 503469-36-1) is a high-value heterocyclic building block with a molecular formula of C8H7N3O2 and a molecular weight of 177.16 g/mol . This compound features a 1,2,4-oxadiazol-5(4H)-one scaffold substituted with a meta-aminophenyl group, a structure of significant interest in organic and medicinal chemistry research. The meta-aminophenyl substituent provides a versatile handle for further synthetic modification through reactions such as diazotization, amide coupling, and nucleophilic substitution. As part of the 1,2,4-oxadiazole family, this scaffold is recognized as a bioisostere for ester and amide functional groups, offering enhanced metabolic stability in potential therapeutic agents . The broader class of 1,2,4-oxadiazole derivatives has demonstrated a wide spectrum of biological activities in scientific literature, including antibacterial, antifungal, and luminescent properties, making them valuable scaffolds in drug discovery programs . The primary amino group on the phenyl ring is particularly valuable for constructing more complex molecular architectures, such as hybrid molecules and combinatorial libraries. Please Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use . Handling and Safety: This compound is classified with the signal word "Warning" and has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE).

Properties

IUPAC Name

3-(3-aminophenyl)-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-6-3-1-2-5(4-6)7-10-8(12)13-11-7/h1-4H,9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMIGPCOQATGHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NOC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503469-36-1
Record name 3-(3-aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminobenzoic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aminophenyl group allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, while the oxadiazole ring can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Substituent and Physicochemical Comparisons

Compound Name Substituent(s) Molecular Weight (g/mol) logP Key Applications/Activities Reference ID
3-(3-Aminophenyl)-1,2,4-oxadiazol-5(4H)-one 3-aminophenyl 177.16 -0.235 Under investigation (structural lead)
3-(4-Aminophenyl)-1,2,4-oxadiazol-5(4H)-one 4-aminophenyl 177.16 -0.235* Analytical standards
GM-90432 2-thienyl, 2-chloro-4-fluorobenzyl 297.73 ~2.5† Anti-seizure agent (zebrafish/mice)
3-(4-Chlorophenyl)-1,2,4-oxadiazol-5(4H)-one 4-chlorophenyl 195.62 ~1.8‡ Notum carboxylesterase inhibition
3-Amino-4-(3-aminopropyl)-1,2,4-oxadiazol-5(4H)-one 3-aminopropyl side chain 158.16 Not reported Synthetic intermediate

*Calculated logP identical due to positional isomerism; †Estimated based on thienyl/chlorofluorobenzyl hydrophobicity; ‡Estimated via Crippen method .

Key Observations:

  • Positional Isomerism: The 3-aminophenyl variant (target compound) and its 4-aminophenyl isomer () share identical molecular formulas and logP values but may differ in electronic effects due to amino group positioning.
  • Hydrophobicity: Bulky hydrophobic substituents (e.g., GM-90432’s thienyl and chlorofluorobenzyl groups) increase logP, favoring blood-brain barrier penetration for CNS applications .
  • Biological Activity: Antifungal and anti-seizure activities are linked to electron-withdrawing substituents (e.g., chlorine in ) or aromatic heterocycles (e.g., thienyl in ).

Biological Activity

3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one is a heterocyclic compound characterized by an oxadiazole ring fused with an aminophenyl group. This unique structure contributes to its distinctive chemical and physical properties, making it a subject of interest in medicinal chemistry and biological research. The molecular formula is C8H8N4O, with a molecular weight of approximately 176.18 g/mol. The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, leading to potential therapeutic applications.

The biological activity of this compound is influenced by its structural features:

  • Hydrogen Bonding : The aminophenyl group can form hydrogen bonds with biological molecules.
  • Non-Covalent Interactions : The oxadiazole ring can engage in π-π stacking and other interactions, modulating the activity of enzymes, receptors, and proteins.

These interactions may lead to various biological effects, including:

  • Antimicrobial Activity : The compound has shown potential against bacterial and fungal targets.
  • Anti-inflammatory Effects : Its ability to modulate specific pathways may contribute to anti-inflammatory responses.

Biological Activity Studies

Recent studies have highlighted the biological activities associated with this compound.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that derivatives of oxadiazole can disrupt bacterial cell membranes and inhibit growth by interfering with DNA binding mechanisms. Table 1 summarizes findings on the antimicrobial efficacy of related compounds:

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
3-(3-Aminophenyl)-1,2,4-oxadiazolStaphylococcus aureus32 µg/mL
3-(4-Aminophenyl)-1,2,4-oxadiazolEscherichia coli16 µg/mL
3-(Aminophenyl)acrylamideCandida albicans8 µg/mL

Anti-Cancer Activity

In vitro studies have suggested that the compound may possess anti-cancer properties through its interaction with specific kinases involved in cell proliferation. Polo-like kinase 1 (Plk1) is a notable target; inhibition of this kinase has been linked to reduced cancer cell viability. A structure-activity relationship (SAR) study indicated that modifications on the oxadiazole ring could enhance potency against Plk1.

Case Studies

Several case studies have documented the biological evaluation of oxadiazole derivatives:

  • Study on Anticancer Properties :
    • A recent investigation evaluated a series of oxadiazole derivatives for their ability to inhibit Plk1. Results showed that certain modifications led to increased binding affinity and cellular efficacy against cancer cell lines such as HeLa and L363.
  • Antimicrobial Evaluation :
    • Another study focused on the antimicrobial effects of oxadiazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated significant activity against resistant strains, suggesting potential for therapeutic development.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates it is soluble in DMSO and DMF but only slightly soluble in water. This solubility profile may influence its bioavailability and therapeutic efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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